molecular formula C8H5Cl2F3 B1590433 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene CAS No. 23131-73-9

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

Cat. No. B1590433
CAS RN: 23131-73-9
M. Wt: 229.02 g/mol
InChI Key: NREUBTUYADXMHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene” is a chemical substance with the molecular formula C7H4ClF3 . It’s also known as p-Chlorobenzotrifluoride .


Molecular Structure Analysis

The molecular structure of “1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene” consists of a benzene ring with a chloromethyl group at the 4th position and a trifluoromethyl group at the 2nd position .


Physical And Chemical Properties Analysis

The molecular weight of “1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene” is 180.56 g/mol .

Scientific Research Applications

Catalysis and Synthesis

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene is involved in various catalytic and synthetic applications. For instance, Mejía and Togni (2012) discussed its use in the rhenium-catalyzed trifluoromethylation of aromatic compounds, highlighting its role in producing various aromatic and heteroaromatic compounds (Mejía & Togni, 2012). Additionally, its involvement in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) as facilitated by 1,3,5-Tris(hydrogensulfato) benzene is noted for its high yields and eco-friendly reaction conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Polymerization and Material Science

In the field of polymerization and material science, 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene is crucial. Souverain et al. (1980) explored its role in the polymerization of ethylenic monomers, specifically in the formation of various acid-salt mixtures in different solvents (Souverain, Leborgne, Sauvet, & Sigwalt, 1980). Furthermore, Crich and Smith (2001) described its use in the formation of glycosyl triflates and diverse glycosidic linkages, showcasing its versatility in organic synthesis (Crich & Smith, 2001).

Environmental and Photoluminescent Applications

The compound's environmental and photoluminescent applications are also noteworthy. For instance, it's involved in the photocatalytic degradation of various chlorinated hydrocarbons, contributing to environmental cleanup efforts (Ollis, Hsiao, Budiman, & Lee, 1984). Additionally, Chen et al. (2003) demonstrated its use in the construction of photoluminescent metal-organic polymers, highlighting its potential in materials science (Chen, Wang, Chen, Yue, Yuan, Chen, & Wang, 2003).

properties

IUPAC Name

1-chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-4-5-1-2-7(10)6(3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREUBTUYADXMHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517977
Record name 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

CAS RN

23131-73-9
Record name 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Chloro-3-(trifluoromethyl)phenyl)methanol (5.1 g, 24.22 mmol) was added in small portions to thionyl chloride (20 mL, 275 mmol). The reaction mixture was stirred at 50° C. for 18 h and heated under reflux for 23 h. The mixture was concentrated and dried under high vacuum to give the title compound as a colorless liquid (5.41 g). 1H NMR (400 MHz, CDCl3) δ ppm 4.58 (s, 2H), 7.50-7.51 (m, 2H), 7.71 (s, 1H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.